molecular formula C19H19NO6S B10896680 2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10896680
M. Wt: 389.4 g/mol
InChI Key: IKPSDVICGRGORB-UHFFFAOYSA-N
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Description

2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a thiazolane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Thiazolane Ring: The thiazolane ring can be introduced via a cyclization reaction involving a suitable thioamide and an α-halo ketone.

    Coupling Reactions: The benzodioxole moiety is then coupled with the thiazolane ring through a series of nucleophilic substitution reactions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID apart is its unique combination of a benzodioxole moiety, a thiazolane ring, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H19NO6S/c1-23-15-4-2-11(18-20-14(9-27-18)19(21)22)6-12(15)8-24-13-3-5-16-17(7-13)26-10-25-16/h2-7,14,18,20H,8-10H2,1H3,(H,21,22)

InChI Key

IKPSDVICGRGORB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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